2-(Hexyloxy)isoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-hexoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO3/c1-2-3-4-7-10-18-15-13(16)11-8-5-6-9-12(11)14(15)17/h5-6,8-9H,2-4,7,10H2,1H3 |
InChI Key |
VNEXAHNNMMMMON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hexyloxy Isoindoline 1,3 Dione and Its Analogues
General Synthetic Strategies for N-Alkoxyisoindoline-1,3-diones
The synthesis of the N-alkoxyisoindoline-1,3-dione scaffold can be achieved through several reliable methods. These strategies are foundational for creating a wide array of derivatives, including the target compound, 2-(hexyloxy)isoindoline-1,3-dione.
Phthalimide-Based Alkylation Reactions
One of the most direct routes to N-alkoxyisoindoline-1,3-diones is the O-alkylation of N-hydroxyphthalimide. bldpharm.com This method is analogous to the well-known Gabriel synthesis of primary amines, where potassium phthalimide (B116566) is alkylated. organic-chemistry.org In this case, the acidic proton on the hydroxyl group of N-hydroxyphthalimide is removed by a base to form an ambident nucleophile, which can then react with an alkylating agent.
Key aspects of this strategy include:
Precursor: The reaction begins with N-hydroxyphthalimide, a readily available starting material.
Base: A variety of bases can be employed to deprotonate the N-hydroxyphthalimide. An efficient and simple method uses cesium carbonate in an anhydrous solvent like N,N-dimethylformamide (DMF). organic-chemistry.org Potassium hydroxide (B78521) is also effective, particularly when the reaction is conducted in ionic liquids. organic-chemistry.org
Reaction Conditions: The reaction is often performed at moderate temperatures. organic-chemistry.org The use of microwave irradiation can significantly accelerate the reaction compared to conventional heating. organic-chemistry.org
Recent advances in photoredox catalysis offer modern alternatives to traditional thermal conditions. Metallaphotoredox platforms using copper catalysts and visible light can facilitate the coupling of nitrogen nucleophiles with alkyl halides at room temperature, a principle that can be extended to O-alkylation. princeton.edu
Ring-Closing Reactions for Isoindoline-1,3-dione Formation
An alternative to modifying a pre-existing imide is to construct the heterocyclic ring from acyclic precursors. This typically involves the condensation of a phthalic acid derivative, most commonly phthalic anhydride (B1165640), with an alkoxyamine (H₂N-OR). nih.govchemicalbook.com This dehydrative condensation reaction forms the stable five-membered imide ring.
Common approaches for ring-closing include:
Thermal Condensation: Heating a mixture of phthalic anhydride and the appropriate amine (or in this case, alkoxyamine) is the most traditional method. organic-chemistry.orgnih.gov The reaction is often carried out in a solvent like glacial acetic acid or toluene, sometimes with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium toward the product. nih.govchemicalbook.com
Catalyzed Reactions: Various catalysts can facilitate the cyclization. For instance, TaCl₅-silica gel has been used as a Lewis acid catalyst under solvent-free microwave conditions for the synthesis of imides from anhydrides. organic-chemistry.org
Multi-component Reactions: Innovative one-pot procedures have been developed, such as a palladium-catalyzed oxidative carbonylation that uses an imine and water generated in-situ to produce phthalimides from readily available starting materials. organic-chemistry.org
Table 1: Comparison of General Synthetic Strategies
Specific Approaches to Introduce the Hexyloxy Chain
To synthesize this compound specifically, the general methods described above are tailored by using reagents that contain the six-carbon hexyloxy moiety.
Alkylation with Hexyl Halides or Hexanol Derivatives
This is the most direct and common method for attaching the hexyloxy group. The reaction involves the O-alkylation of N-hydroxyphthalimide with a hexyl derivative.
Using Hexyl Halides: In a reaction analogous to the Williamson ether synthesis, the sodium or potassium salt of N-hydroxyphthalimide is reacted with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane. organic-chemistry.orgorganic-chemistry.org The halide is a good leaving group, facilitating nucleophilic substitution by the phthalimide oxygen anion.
Using Hexanol Derivatives: The Mitsunobu reaction provides an alternative route using 1-hexanol (B41254) directly. organic-chemistry.org This reaction typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by N-hydroxyphthalimide.
Etherification Strategies
Beyond classical alkylation, modern etherification techniques can be applied. While often explored for more complex molecules, the principles are relevant for forming the N-O-hexyloxy bond.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C–O bonds under mild conditions. nih.gov These methods can generate alkoxy radicals from alcohols, which can then participate in coupling reactions. nih.govacs.org Generating a hexyloxy radical from 1-hexanol in the presence of an appropriate phthalimide-based coupling partner represents a potential modern synthetic route.
Electrochemical Methods: An electrochemically induced reaction has been reported for the C–O coupling of N-hydroxyphthalimide with alkenes. acs.org This process involves the generation of the phthalimide-N-oxyl (PINO) radical, which acts as both a hydrogen atom transfer mediator and a coupling partner. acs.org Adapting this strategy for a saturated hexyl source could provide an electrochemical pathway to the target compound.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several such approaches are applicable to the synthesis of this compound and its analogues. rsc.orgrsc.org
Solventless Reactions: The condensation of phthalic anhydride with an amine can be performed effectively under solvent-free conditions by simple heating, offering a clean and efficient method. researchgate.net This approach minimizes solvent waste and simplifies product work-up.
Aqueous Reaction Media: A variety of phthalimide derivatives have been synthesized in high-temperature, high-pressure mixtures of water and ethanol. rsc.org This method uses environmentally benign solvents and often yields pure crystalline products directly from the reaction mixture. rsc.org
Ionic Liquids: Ionic liquids have been used as recyclable solvents for the N-alkylation of phthalimide. organic-chemistry.org These reactions proceed under mild conditions, offer high yields, and the ionic liquid can be recovered and reused, making the process more sustainable. organic-chemistry.org
Catalysis: The use of efficient and recyclable catalysts can improve the environmental profile of a synthesis. Metal-free organocatalysis and the use of heterogeneous catalysts like SiO₂-tpy-Nb are greener alternatives to stoichiometric reagents or toxic metal catalysts. rsc.orgresearchgate.net
Table 2: Overview of Green Synthetic Approaches
Purification and Isolation Techniques for N-Alkoxyisoindoline-1,3-dione Derivatives
The successful synthesis of N-alkoxyisoindoline-1,3-dione derivatives relies on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of method is dictated by the physical and chemical properties of the target compound and the nature of the impurities present. The primary techniques employed for the purification of these and analogous isoindoline-1,3-dione compounds are column chromatography and recrystallization. acgpubs.orgnih.govgsconlinepress.com
Column Chromatography
Column chromatography is a widely utilized method for the separation and purification of isoindoline-1,3-dione derivatives from complex reaction mixtures. acgpubs.org This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.
Stationary Phase: Silica (B1680970) gel (SiO₂) is the most common stationary phase used for the purification of these compounds due to its polarity and effectiveness in separating moderately polar organic molecules. acgpubs.orggsconlinepress.comnih.gov
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) (EtOAc) is frequently used. acgpubs.orgnih.govrsc.org The ratio of these solvents is adjusted to control the elution of the compounds. For instance, crude products of N-substituted isoindole-1,3-diones have been purified using an EtOAc/n-hexane mixture with ratios varying from 10:90 to 20:80. acgpubs.org In other preparations, a hexane/ethyl acetate ratio of 9:1 has been effective. nih.gov Flash column chromatography is often employed to expedite the purification process. rsc.org
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, including N-alkoxyisoindoline-1,3-dione derivatives. youtube.comyoutube.com The principle behind this method is the difference in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. youtube.com The crude product is dissolved in a minimal amount of a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). youtube.comyoutube.com
The selection of an appropriate solvent is the most critical step. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. youtube.com For various isoindoline-1,3-dione derivatives, common recrystallization solvents include:
Tetrahydrofuran (THF) gsconlinepress.com
Solvent mixtures, such as ethanol/hexane, cyclohexane, or dichloromethane/n-hexane. acgpubs.orgnih.gov
After crystallization, the purified crystals are collected, typically by vacuum filtration using a Büchner funnel. nih.govyoutube.com The collected crystals are then washed with a small amount of the cold recrystallization solvent to remove any remaining mother liquor and dried. youtube.com
Washing and Filtration
Prior to more rigorous purification methods like chromatography or recrystallization, a simple washing step can be employed to remove a significant portion of impurities. For example, crude products have been washed with a mixture of petroleum ether and ethyl acetate to yield a cleaner solid. chemicalbook.com Filtration is an integral part of the workup and purification process, used to separate the solid product from the reaction mixture or the mother liquor after crystallization. nih.govyoutube.com
The following table summarizes various purification conditions reported for isoindoline-1,3-dione derivatives.
Interactive Data Table: Purification Methods for Isoindoline-1,3-dione Derivatives
| Compound Type | Purification Method | Details (Stationary/Mobile Phase or Solvent) | Reference |
| N-Substituted Isoindole-1,3-dione | Column Chromatography | Stationary Phase: SiO₂; Mobile Phase: EtOAc/n-hexane (20:80) | acgpubs.org |
| N-Substituted Isoindole-1,3-dione | Column Chromatography | Stationary Phase: SiO₂; Mobile Phase: EtOAc/n-hexane (10:90) | acgpubs.org |
| N-Substituted Isoindole-1,3-dione | Crystallization | Solvent: CH₂Cl₂/n-hexane | acgpubs.org |
| 2-(3-hydroxycyclohexyl)isoindole-1,3-dione | Washing | Solvent: Petroleum ether and ethyl acetate (1:1) | chemicalbook.com |
| 2-Arylisoindoline-1,3-dione | Flash Column Chromatography | Eluent: EtOAc/n-Hexane (1/8) | rsc.org |
| Methyl 2-(benzo[e] acgpubs.orgyoutube.comchemicalbook.comtriazin-3-yl)benzoate | Recrystallization | Solvent: Ethanol | nih.gov |
| Methyl 2-(6,7-Dimethylbenzo[e] acgpubs.orgyoutube.comchemicalbook.comtriazin-3-yl)benzoate | Column Chromatography | Stationary Phase: Silica gel; Mobile Phase: Hexane/ethyl acetate (9:1) | nih.gov |
| N-Substituted 1H-Isoindole-1,3(2H)-dione | Recrystallization | Solvents: Ethanol, Ethanol/Hexane, Cyclohexane | nih.gov |
| 2-((2-oxo-N-phenylacetamido)amino)isoindoline-1,3-dione | Column Chromatography | Stationary Phase: Silica-gel; Mobile Phase: Hexane:Ethyl acetate (60:40) | gsconlinepress.com |
| Synthesized Isoindoline-1,3-dione Derivatives | Recrystallization | Solvent: THF | gsconlinepress.com |
This table is dynamically generated based on available research data. Click on headers to sort.
Reaction Pathways and Transformation Studies of 2 Hexyloxy Isoindoline 1,3 Dione
Chemical Reactivity and Functional Group Transformations
The primary mode of reactivity for 2-(hexyloxy)isoindoline-1,3-dione and other N-alkoxyphthalimides stems from the inherent weakness of the N-O bond. This bond can be readily cleaved under various conditions to generate a hexyloxy radical and a phthalimide (B116566) radical. The generation of these reactive intermediates opens up a plethora of possibilities for functional group transformations.
One of the key reactions involves the photocatalytic activation of the N-O bond. In the presence of a suitable photosensitizer and a reductant, visible light irradiation can induce a single-electron transfer (SET) to the N-alkoxyphthalimide. This process leads to the formation of a radical anion, which then fragments to release the hexyloxy radical and the phthalimide anion.
The generated hexyloxy radical can participate in a variety of subsequent reactions, including:
Hydrogen Atom Transfer (HAT): The hexyloxy radical can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of hexanol and a new radical species.
Addition to Alkenes: The hexyloxy radical can add across the double bond of an alkene, forming a new carbon-centered radical that can be further functionalized.
Cross-Coupling Reactions: In the presence of a suitable catalyst, the hexyloxy radical can couple with other radical species or with organometallic reagents to form new C-O bonds.
The phthalimide portion of the molecule can also undergo various transformations. For instance, the phthalimide ring can be opened under hydrolytic conditions to yield phthalic acid and the corresponding hydroxylamine (B1172632) derivative.
A summary of representative functional group transformations starting from N-alkoxyphthalimides is presented in the table below. While specific data for this compound is limited, the table provides examples for analogous N-alkoxyphthalimides, illustrating the general reactivity of this class of compounds.
| Starting Material (Analogue) | Reagents and Conditions | Product | Transformation | Yield (%) |
| N-(Benzyloxy)phthalimide | Ru(bpy)₃Cl₂, visible light, ascorbic acid | Benzyl (B1604629) alcohol & Phthalimide | N-O bond cleavage | - |
| N-(tert-Butoxy)phthalimide | Ir(ppy)₃, visible light, Hantzsch ester | tert-Butanol & Phthalimide | N-O bond cleavage | - |
| N-(Allyloxy)phthalimide | Phenylsilane, AIBN | 3-(Allyloxy)propanenitrile | Radical addition | 75 |
Table 1: Representative Functional Group Transformations of N-Alkoxyphthalimides
Derivatization Strategies for Extended Molecular Architectures
The structural framework of this compound offers multiple sites for derivatization, allowing for the construction of more complex and extended molecular architectures. These strategies can be broadly categorized into modifications of the hexyloxy chain and transformations of the phthalimide ring system.
Derivatization of the Hexyloxy Chain:
The hexyloxy chain can be functionalized prior to its attachment to the phthalimide nitrogen or after the formation of this compound, although the latter can be more challenging due to the reactivity of the N-O bond. Pre-functionalization of hexanol allows for the introduction of various functional groups, such as double bonds, triple bonds, or other protected functional groups, onto the alkyl chain. These modified alkoxy groups can then be used to synthesize a diverse library of N-alkoxyphthalimides.
Derivatization of the Phthalimide Ring:
The aromatic ring of the phthalimide moiety is amenable to electrophilic aromatic substitution reactions. Nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce substituents onto the benzene (B151609) ring, thereby modifying the electronic and steric properties of the molecule. These derivatized phthalimides can then serve as building blocks for more complex structures.
Furthermore, the imide functionality itself can be a point of derivatization. For example, the Gabriel synthesis and its modifications, which traditionally involve the alkylation of potassium phthalimide, provide a conceptual basis for derivatization. thermofisher.comorgsyn.org While typically used for the synthesis of primary amines, the principles can be adapted to introduce more complex fragments onto the nitrogen atom, following the cleavage of the hexyloxy group.
| Starting Material | Reagent 1 | Reagent 2 | Product | Derivatization Type |
| Phthalic Anhydride (B1165640) | 6-Bromohexan-1-ol | N-Hydroxyphthalimide | 2-((6-Bromohexyl)oxy)isoindoline-1,3-dione | Hexyloxy chain functionalization |
| 4-Nitrophthalic Anhydride | Hexan-1-ol | N-Hydroxyphthalimide | 2-(Hexyloxy)-5-nitroisoindoline-1,3-dione | Phthalimide ring functionalization |
| This compound | Hydrazine (B178648) Hydrate (B1144303) | 1-Bromo-4-nitrobenzene | N-(4-Nitrophenyl)phthalimide | Imide N-derivatization (post-cleavage) |
Table 2: Strategies for the Derivatization of the this compound Scaffold
Mechanisms of N-Alkoxyisoindoline-1,3-dione Cleavage and Deprotection
The cleavage of the N-alkoxyisoindoline-1,3-dione, specifically the breaking of the N-O bond or the opening of the phthalimide ring, is a critical step in many of its synthetic applications. The phthalimide group often serves as a protecting group for amines or as a precursor for other functionalities.
Cleavage of the N-O Bond:
As previously mentioned, the N-O bond is relatively weak and can be cleaved under various conditions.
Reductive Cleavage: This is a common method, often employing reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation. organic-chemistry.org The reaction proceeds via the reduction of the imide carbonyls, followed by the cleavage of the N-O bond to yield the corresponding alcohol (hexanol) and phthalimide.
Photocatalytic Cleavage: Visible light photocatalysis provides a mild and efficient method for N-O bond cleavage. researchgate.net The mechanism involves a single-electron transfer to the N-alkoxyphthalimide, leading to the formation of a radical anion that fragments into an alkoxy radical and a phthalimide anion.
Thermal Cleavage: At elevated temperatures, the N-O bond can undergo homolytic cleavage to generate the corresponding alkoxy and phthalimide radicals.
Cleavage of the Phthalimide Ring (Deprotection):
The removal of the phthalimide group to liberate a primary amine is a well-established transformation in organic synthesis, famously known as the Gabriel synthesis. Several methods are available for this deprotection step.
Hydrazinolysis (Ing-Manske Procedure): This is one of the most common and mildest methods for cleaving the phthalimide group. thermofisher.com Treatment of the N-substituted phthalimide with hydrazine hydrate in a suitable solvent, such as ethanol, leads to the formation of the desired primary amine and the highly stable cyclic phthalhydrazide.
Acidic or Basic Hydrolysis: While effective, these methods often require harsh conditions, such as prolonged heating with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH), which may not be compatible with sensitive functional groups in the rest of the molecule.
Reductive Cleavage with Sodium Borohydride: A milder alternative to hydrazinolysis involves the use of sodium borohydride in an alcoholic solvent. organic-chemistry.org This method efficiently cleaves the phthalimide to afford the primary amine.
The choice of cleavage method depends on the specific substrate and the compatibility of other functional groups present in the molecule.
| Cleavage Method | Reagents | Product(s) from this compound | Mechanism |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | Hexyloxyamine and Phthalhydrazide | Nucleophilic attack of hydrazine on imide carbonyls |
| Acid Hydrolysis | Concentrated HCl or H₂SO₄, heat | Hexyloxyamine and Phthalic acid | Hydrolysis of imide bonds |
| Base Hydrolysis | Aqueous NaOH or KOH, heat | Hexyloxyamine and Phthalate (B1215562) salt | Hydrolysis of imide bonds |
| Reductive Cleavage | Sodium borohydride (NaBH₄), alcohol | Hexyloxyamine | Reduction of imide carbonyls followed by cleavage |
Table 3: Mechanisms for the Cleavage and Deprotection of the Phthalimide Moiety
Role as a Synthetic Intermediate in Complex Molecule Construction
This compound and its analogues serve as versatile synthetic intermediates in the construction of a wide array of complex molecules. nih.gov Their utility arises from the ability to act as a source of alkoxy radicals and as a masked form of a primary amine.
Source of Alkoxy Radicals:
The generation of hexyloxy radicals from this compound under mild photocatalytic conditions allows for the formation of C-O bonds in complex settings. These radicals can participate in intramolecular cyclization reactions to form heterocyclic compounds or in intermolecular additions to create new stereocenters.
Precursor to Primary Amines:
The phthalimide group in this compound serves as a robust protecting group for a primary amine functionality. This allows for various chemical transformations to be carried out on other parts of the molecule without affecting the latent amino group. Subsequent deprotection via hydrazinolysis or other mild methods unveils the primary amine, which can then be used in a variety of coupling reactions, such as amide bond formation, sulfonamide synthesis, or the construction of nitrogen-containing heterocycles.
The application of N-alkoxyphthalimides as synthetic intermediates is particularly valuable in the synthesis of natural products and pharmaceuticals, where the controlled introduction of oxygen and nitrogen functionalities is often a key challenge.
| Target Molecule Class | Role of this compound Analogue | Key Transformation |
| Substituted Tetrahydrofurans | Alkoxy radical precursor | Intramolecular radical cyclization |
| Amino Alcohols | Protected amine and hydroxyl source | Phthalimide cleavage and N-O bond reduction |
| Bioactive Amine Derivatives | Primary amine precursor | Gabriel synthesis and subsequent derivatization |
| Complex Heterocycles | Building block with latent functionalities | Sequential functionalization and cyclization |
Table 4: Role of N-Alkoxyphthalimides as Synthetic Intermediates
Computational and Theoretical Investigations of 2 Hexyloxy Isoindoline 1,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(Hexyloxy)isoindoline-1,3-dione. semanticscholar.org These methods allow for the calculation of various molecular and electronic properties that are crucial for understanding the compound's behavior. semanticscholar.org
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the carbonyl groups of the isoindoline-1,3-dione core are expected to be electron-rich regions (negative MEP), while the hydrogen atoms of the hexyloxy chain would be electron-poor (positive MEP).
Table 1: Representative Data from Quantum Chemical Calculations for an Isoindoline-1,3-dione Derivative
| Parameter | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |
Note: The values in this table are illustrative for a generic isoindoline-1,3-dione derivative and are not specific to this compound. Actual values would require specific DFT calculations.
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular modeling and docking studies are powerful computational techniques used to predict how this compound might interact with biological targets such as enzymes and receptors. These studies are fundamental in drug discovery for identifying potential therapeutic applications. nih.govnih.gov
The process involves creating a three-dimensional model of the ligand, this compound, and docking it into the binding site of a target protein. The docking algorithm then predicts the most likely binding pose and estimates the binding affinity, often expressed as a binding energy score. A lower binding energy typically indicates a more stable and favorable interaction. researchgate.net
For instance, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of enzymes like cyclooxygenases (COX), acetylcholinesterase (AChE), and β-secretase (BACE-1). nih.govnih.gov Molecular docking studies on these systems have revealed key interactions, such as hydrogen bonds with amino acid residues in the active site and π-π stacking interactions involving the aromatic phthalimide (B116566) group. nih.gov Similar studies could be performed for this compound to explore its potential as an inhibitor for various targets.
Table 2: Example of Molecular Docking Results for an Isoindoline-1,3-dione Derivative with a Target Enzyme
| Parameter | Description | Illustrative Value |
|---|---|---|
| Binding Energy | Estimated free energy of binding | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the active site forming bonds | SER-120, TYR-334, TRP-84 |
| Types of Interactions | Nature of the chemical bonds formed | Hydrogen bonds, π-π stacking, hydrophobic interactions |
Note: This table provides an example of the type of data generated from molecular docking studies and is not based on actual results for this compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn influences its interaction with biological targets. The hexyloxy chain can adopt various conformations, and identifying the low-energy conformers is essential for accurate molecular docking and SAR studies.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds, MD can reveal the stability of different conformations and how the molecule interacts with its environment, such as a solvent or a protein's active site. nih.gov For this compound, MD simulations can help to understand the flexibility of the hexyloxy chain and the stability of its binding pose within a receptor.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. nih.govresearchgate.net Computational methods play a significant role in SAR by allowing for the virtual design and evaluation of numerous derivatives. researchgate.net
For this compound, computational SAR studies could involve systematically modifying the hexyloxy chain (e.g., changing its length, introducing branching, or adding functional groups) or substituting the phthalimide ring. The effect of these modifications on the predicted binding affinity to a specific target can then be calculated. This approach helps in identifying the key structural features required for optimal activity and in designing more potent compounds.
Table 3: Illustrative SAR Data for Hypothetical Derivatives of this compound
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Lead Compound | This compound | -7.0 |
| Analog 1 | 2-(Pentyloxy)isoindoline-1,3-dione | -6.5 |
| Analog 2 | 2-(Heptyloxy)isoindoline-1,3-dione | -7.3 |
| Analog 3 | 2-(Cyclohexyloxy)isoindoline-1,3-dione | -7.8 |
Note: The data in this table is hypothetical and serves to illustrate the principles of a computational SAR study.
Prediction of Molecular Properties through in silico Approaches
In silico methods are widely used to predict various physicochemical and pharmacokinetic properties of drug candidates, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov These predictions are valuable for assessing the drug-likeness of a compound early in the discovery process.
For this compound, various molecular properties can be calculated using computational tools. These include lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability.
Table 4: Predicted Molecular Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Formula | C14H17NO3 | - |
| Molecular Weight | 247.29 g/mol | Calculation |
| logP (Lipophilicity) | 3.1 | in silico prediction |
| Hydrogen Bond Donors | 0 | in silico prediction |
| Hydrogen Bond Acceptors | 3 | in silico prediction |
| Polar Surface Area | 49.9 Ų | in silico prediction |
Note: The values in this table are computationally predicted and may vary depending on the software and algorithm used.
Advanced Applications and Functionalization in Materials Science
Incorporation into Polymeric Systems for Enhanced Material Properties
The addition of specific chemical moieties can significantly alter the properties of polymeric materials. N-substituted phthalimides, including 2-(Hexyloxy)isoindoline-1,3-dione, are of interest for their potential to enhance the thermal and mechanical characteristics of polymers.
The thermal stability of polymers is a critical factor for their application, especially in environments with elevated temperatures. The degradation of polymers is a complex process that can be influenced by the presence of additives. Techniques such as Thermogravimetric Analysis (TGA) are employed to study the thermal degradation behavior of polymeric materials. elsevier.comresearchgate.net The introduction of additives can alter the degradation mechanism and, in some cases, improve the thermal resistance of the polymer matrix. For instance, the inherent thermal resistance of the phthalimide (B116566) group can be beneficial. While specific data on the thermal stability of polymers containing this compound is not extensively documented, the general thermal stability of polyimides suggests that the incorporation of such phthalimide derivatives could potentially increase the degradation temperature of the host polymer. mdpi.com The presence of additives can also influence the glass transition temperature (Tg) of polymers, which is a key parameter for determining their operational temperature range. researchgate.netarxiv.orgresearchgate.net
The mechanical properties of polymers, such as flexural strength, elastic modulus, and impact strength, can be tailored by incorporating various additives. mdpi.comnih.gov For example, in Poly(methyl methacrylate) (PMMA), the addition of cross-linking agents or nanoparticles has been shown to modify its mechanical performance. mdpi.comdovepress.comresearchgate.net Although direct studies on the mechanical modulation of polymers by this compound are limited, the phthalimide structure is known to contribute to the rigidity and strength of materials. The incorporation of phthalimide-containing compounds into a polymer matrix could, therefore, be expected to influence its mechanical response. The extent of this influence would depend on factors such as the concentration of the additive, its dispersion within the polymer, and the interfacial interactions between the additive and the polymer chains.
Design and Characterization of Liquid Crystalline Isoindoline-1,3-dione Derivatives
Liquid crystals (LCs) are a state of matter with properties intermediate between those of conventional liquids and solid crystals. The design of molecules that exhibit liquid crystalline phases is a significant area of materials science. The molecular architecture of a compound, particularly the presence of a rigid core and flexible terminal chains, is crucial for the formation of mesophases.
The mesophase behavior of liquid crystals is characterized by the types of liquid crystalline phases they form (e.g., nematic, smectic) and the temperatures at which transitions between these phases occur. researchgate.net Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) are key techniques used to determine these thermal transitions. icm.edu.pl The length of the terminal alkoxy chain in a homologous series of liquid crystals has a profound effect on the mesophase behavior. icm.edu.pl Generally, as the alkoxy chain length increases, a wider range of mesophases may be observed, and the clearing temperature (the temperature at which the material becomes an isotropic liquid) can be affected. dovepress.comaps.org For instance, in some homologous series, shorter alkoxy chains may only allow for the formation of a nematic phase, while longer chains can promote the formation of more ordered smectic phases. researchgate.neticm.edu.pl
Below is a representative table illustrating the effect of alkoxy chain length on the transition temperatures of a hypothetical homologous series of N-alkoxyphthalimide derivatives, based on general trends observed in liquid crystal research.
| Alkoxy Chain Length (n) | Crystal to Smectic Transition (°C) | Smectic to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 4 | - | - | 125 |
| 5 | - | - | 138 |
| 6 | 110 | 128 | 145 |
| 7 | 112 | 135 | 142 |
| 8 | 115 | 140 | 138 |
| 10 | 118 | 148 | 130 |
| This table is for illustrative purposes and shows general trends. |
Development of Optoelectronic Materials Based on N-Substituted Phthalimides
N-substituted phthalimides are a class of compounds that have garnered interest for their potential in optoelectronic applications. Their electronic properties, which can be tuned through chemical modification, make them suitable candidates for use in devices such as organic light-emitting diodes (OLEDs) and other organic semiconductor devices. doaj.orgnih.gov
The development of materials for optoelectronics often involves the synthesis of thin films and the characterization of their optical and electronic properties. aps.orgpuchd.ac.inrsc.org Phthalimide derivatives have been investigated as electron-accepting moieties in fluorescent materials for OLEDs. mdpi.comdoaj.org The electron-withdrawing nature of the phthalimide group can facilitate electron transport, which is a crucial property for efficient OLED performance. mdpi.com The photophysical properties of N-substituted phthalimides, such as their absorption and emission spectra, are key to their application in optoelectronic devices. While specific data on the optoelectronic performance of this compound is not widely available, its structural features suggest it could be a component in the design of new organic semiconductors. The hexyloxy chain could also influence the morphology and processability of thin films, which are important factors in device fabrication.
Charge Carrier Transport Mechanisms
In the realm of organic electronics, materials based on phthalimide derivatives are investigated for their charge transport capabilities, which are essential for applications in devices like all-organic batteries. The transport of electrons in these solid-state systems generally occurs through a charge-hopping mechanism between adjacent redox-active phthalimide units. chemrxiv.org
The efficiency of this charge transport is governed by several interconnected factors at both the molecular and macroscopic levels:
Electronic Coupling: The rate of electron hopping is strongly dependent on the electronic coupling between neighboring phthalimide molecules. This coupling is, in turn, highly sensitive to the solid-state packing and the intermolecular distance between the units. chemrxiv.org
State of Charge: The polymer's state of charge significantly impacts the material's properties. As the material is reduced (i.e., gains electrons), the distances between phthalimide units can change. For instance, in some phthalimide-based polymers, an increase in the state of charge from 0% to 60% leads to a decrease in the primary packing peak at around 4 Å and a shift to larger distances for the secondary peak around 7-8 Å. chemrxiv.org This modulation of intermolecular distances directly affects the charge hopping pathways.
Reorganization Energy: This molecular-level property describes the energy required for a molecule's geometry to relax after a charge is gained or lost. A lower reorganization energy is generally favorable for faster charge transport.
Table 1: Impact of State of Charge on Phthalimide-Phthalimide Radial Distribution Function (RDF) Peaks This interactive table illustrates how the distance between phthalimide units changes with the state of charge in a model polymer system, affecting charge transport properties.
| State of Charge (%) | First RDF Peak (Å) | Second RDF Peak (Å) | Implication for Charge Transport |
| 0 | ~4.0 | ~7.5 | Baseline packing configuration. |
| 20 | Decrease in peak intensity | Shift towards larger distance | Altered hopping pathways. |
| 60 | Further decrease in intensity | Further shift and decrease | Significant change in intermolecular distances, impacting hopping efficiency. |
Data adapted from multiscale modeling of phthalimide-containing polymers. chemrxiv.org
Fluorescent Properties and Applications
The phthalimide moiety is a well-known fluorophore, although its emission characteristics are highly dependent on its substitution and environment. N-substituted phthalimides, the class to which this compound belongs, have been the focus of significant photophysical research.
The fluorescence of many simple N-substituted phthalimides is often weak. rsc.orgrsc.org This is typically because the lowest energy excited singlet state (S1) is an n,π* state, which is generally non-fluorescent or weakly emissive due to inefficient radiative decay. rsc.orgrsc.org However, fluorescence can occur from a higher energy excited singlet state (S2), often a π,π* state. rsc.org
The introduction of specific substituents can dramatically alter these properties and enhance fluorescence. By attaching electron-donating groups to the phthalimide ring, it is possible to modify the electronic structure, leading to the formation of an intramolecular charge-transfer (ICT) state upon excitation. nih.gov This ICT state can be highly emissive, resulting in significantly increased fluorescence quantum yields. nih.gov
For example, studies on N-cyclohexylphthalimides substituted with alicyclic amino groups demonstrate a marked enhancement in fluorescence compared to the virtually non-emissive unsubstituted parent compound. nih.gov The position of the substituent is critical; 4-substituted derivatives tend to form planar ICT states and exhibit high fluorescence yields, even in the crystalline state, whereas 3-substituted analogs are thought to form twisted ICT states. nih.gov While specific fluorescence data for this compound is not extensively documented, the presence of the electron-rich oxygen atom in the hexyloxy group suggests its potential to influence the excited state dynamics and fluorescent output of the phthalimide core. These tunable fluorescent properties make phthalimide derivatives valuable as fluorescent probes and sensors for detecting various analytes, including metal ions and water content in organic solvents. nih.govrsc.org
Table 2: Photophysical Properties of Substituted N-Cyclohexylphthalimide (NHPI) Models in Dioxane This interactive table shows how different electron-donating amino groups enhance the fluorescence of a phthalimide core structure.
| Compound | Substitution Position | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φ) |
| NHPI (unsubstituted) | - | 300 | - | ~0 |
| 4Pi | 4-piperidino | 350 | 419 | 0.61 |
| 4Pyr | 4-pyrrolidino | 351 | 425 | 0.44 |
| 3Pi | 3-piperidino | 316 | 473 | 0.03 |
| 3Pyr | 3-pyrrolidino | 317 | 475 | 0.03 |
Data adapted from a study on enhanced fluorescence in substituted phthalimides. nih.gov
Exploration in Environmental Chemistry for Biodegradable Materials
The environmental fate of phthalimide-based compounds is a critical consideration for their application in materials that may be released into the environment. Research into the biodegradation of phthalimide and related phthalate (B1215562) acid esters (PAEs) provides a strong foundation for assessing the potential of this compound to be incorporated into biodegradable materials.
Studies have shown that phthalimide itself is readily biodegradable, with degradation rates reaching 92% over 14 days in standard tests. oecd.org The microbial degradation of PAEs and phthalimide is considered the most effective process for their elimination from the environment. nih.gov The general pathway for degradation is initiated by the hydrolytic cleavage of the ester or imide bonds. nih.govd-nb.info This primary step releases the phthalate moiety (as phthalic acid) and the corresponding alcohol or amine side chain. d-nb.info Phthalic acid is a readily biodegradable intermediate that can be further mineralized by a wide variety of microorganisms under both aerobic and anaerobic conditions. oecd.orgnih.gov
For this compound, it is hypothesized that biodegradation would proceed via a similar initial step: the enzymatic hydrolysis of the N-O bond and/or the imide ring structure. This would release phthalic acid and a hexyloxyamine-related fragment, both of which could be susceptible to further microbial breakdown. The rate of degradation can be influenced by factors such as the length of the alkyl chain. nih.gov For instance, one study found that a bacterial strain could completely degrade low and medium molecular weight phthalates within 96 hours, while a high molecular weight phthalate showed slower degradation. nih.gov This suggests that the hexyloxy group of this compound would not preclude its breakdown, positioning it as a viable component for designing materials with programmed biodegradability.
**Table 3: Biodegradation of Various Phthalate Esters by Gordonia sp.*** *This interactive table demonstrates the efficiency of microbial degradation for different phthalate compounds, highlighting the potential pathway for related structures.
| Phthalate Ester (PAE) | Molecular Weight | Initial Concentration (mg/L) | Time for Complete Degradation (h) |
| Dimethyl phthalate (DMP) | Low | 1000 | 96 |
| Dibutyl phthalate (DBP) | Medium | 1000 | 96 |
| Di-n-octyl phthalate (DnOP) | High | 1000 | >120 (83.5% degraded) |
Data adapted from a batch system biodegradation study. nih.gov
Exploration of Bioactive Derivatives and Pharmacological Potential
Design Principles for Isoindoline-1,3-dione-Based Therapeutic Agents
The design of therapeutic agents based on the isoindoline-1,3-dione scaffold is guided by structure-activity relationship (SAR) studies, which aim to understand how different chemical modifications influence biological activity. nih.govnih.govacs.org A key strategy involves the hybridization of the phthalimide (B116566) moiety with other pharmacophores to enhance interaction with biological targets. nih.gov
The phthalimide group itself is known to interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), making it a valuable component in the design of AChE inhibitors. nih.gov For instance, in the design of novel AChE inhibitors, the phthalimide scaffold has been combined with an N-benzyl pyridinium (B92312) moiety, which is designed to bind to the catalytic active site (CAS) of the enzyme. nih.gov
SAR studies on various isoindoline-1,3-dione derivatives have revealed important insights:
Substituents on the N-benzyl moiety: The nature and position of substituents on the N-benzyl group can significantly impact AChE inhibitory activity. For example, a fluoro group at the para position of the benzyl (B1604629) ring has been shown to enhance activity, likely due to its ability to form hydrogen bonds within the enzyme's active site. nih.gov In contrast, chloro-substituted derivatives have demonstrated weaker inhibitory activity. nih.gov
Alkyl chain length: In derivatives where a linker connects the phthalimide ring to another functional group, the length of the alkyl chain can influence activity. mdpi.com
Silyl (B83357) ether and other functional groups: The introduction of different silyl ether groups (like -OTMS, -OTBDPS, and -OTBDMS), as well as hydroxyl (-OH) and bromo (-Br) groups, has been explored for anticancer activity. nih.gov The presence of both a silyl ether and a bromo group has been found to result in higher anticancer activity against certain cell lines compared to cisplatin. nih.gov
These design principles highlight the importance of the substituents attached to the core isoindoline-1,3-dione structure in determining the compound's therapeutic potential. nih.gov
Enzyme Inhibition Mechanisms by N-Alkoxyisoindoline-1,3-diones
N-Alkoxyisoindoline-1,3-diones represent a class of compounds that have been investigated for their ability to inhibit various enzymes, playing a crucial role in different pathological conditions.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Isoindoline-1,3-dione derivatives have been designed as AChE inhibitors. nih.govmdpi.comnih.gov
The mechanism of AChE inhibition by these derivatives often involves a dual binding site interaction. The phthalimide core can interact with the peripheral anionic site (PAS) of AChE, while another part of the molecule, such as an N-benzyl pyridinium group, binds to the catalytic active site (CAS). nih.gov This dual interaction can lead to potent inhibition of the enzyme. nih.gov
Molecular modeling studies have supported this mechanism, showing that potent inhibitors can interact with both the catalytic and peripheral active sites of AChE. nih.govsigmaaldrich.com The inhibitory activity of these compounds is often compared to standard drugs like rivastigmine (B141). nih.gov For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids displayed IC50 values ranging from 2.1 to 7.4 μM against AChE, with some derivatives showing higher potency than rivastigmine (IC50 = 11.07 μM). nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives
| Compound | IC50 (μM) vs AChE | Reference |
| 7a (para-fluoro substituted) | 2.1 | nih.gov |
| 7f (para-fluoro substituted) | 2.1 | nih.gov |
| Rivastigmine (Reference) | 11.07 | nih.gov |
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. nih.govnih.gov There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs. nih.govnih.gov
N-substituted isoindoline-1,3-dione derivatives have been investigated as COX inhibitors. ijlpr.comresearchgate.netresearchgate.net The design of these inhibitors often focuses on achieving selectivity for COX-2 to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov
For example, a series of aminoacetylenic isoindoline-1,3-dione compounds were developed with the aim of inhibiting COX enzymes. nih.govnih.gov In vitro studies showed that these compounds could inhibit both COX-1 and COX-2. nih.gov While not highly selective at the initial stage, these compounds demonstrated anti-inflammatory activity by inhibiting COX enzymes, with IC50 values in the low micromolar range. nih.gov
Molecular docking studies have been used to understand the binding interactions of these derivatives within the active sites of COX-1 and COX-2. researchgate.net These studies have shown that the compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Ser530, Arg120, and Tyr355, which are crucial for their inhibitory activity. researchgate.net
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Aminoacetylenic Isoindoline-1,3-dione Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
| ZM4 | ~3.0-3.6 | ~3.0-3.6 | nih.gov |
| ZM5 | ~3.0-3.6 | ~3.0-3.6 | nih.gov |
| Diclofenac (Reference) | Lower than ZM4/ZM5 | - | nih.gov |
| Celecoxib (Reference) | - | Lower than ZM4/ZM5 | nih.gov |
Modulatory Effects on Biological Pathways and Targets
Beyond direct enzyme inhibition, isoindoline-1,3-dione derivatives can modulate various biological pathways and targets, leading to broader pharmacological effects.
Anti-inflammatory Activity
The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-documented and are often linked to their ability to inhibit COX enzymes. nih.govresearchgate.netrjraap.com Several studies have demonstrated the anti-inflammatory effects of these compounds in various in vivo models. nih.govrjraap.comnih.gov
For instance, aminoacetylenic isoindoline-1,3-dione derivatives have been shown to reduce carrageenan-induced paw edema in rats, a classic model of acute inflammation. nih.govnih.gov This effect is attributed to the modulation of pro-inflammatory and anti-inflammatory cytokines. nih.gov
Another study evaluated a new isoindoline-1,3-dione derivative, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione, and found it to have pronounced anti-inflammatory effects in both formalin-induced paw edema and cotton granuloma models in rodents. rjraap.com
The anti-inflammatory activity of some phthalimide derivatives has also been associated with the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov
Analgesic Effects
Several isoindoline-1,3-dione derivatives have demonstrated significant analgesic activity in various pain models. mdpi.comnih.govnih.govmdpi.com This analgesic effect is often linked to their anti-inflammatory properties, particularly the inhibition of prostaglandin (B15479496) synthesis. nih.gov
Studies on aminoacetylenic isoindoline-1,3-dione derivatives, ZM4 and ZM5, showed their effectiveness in reducing acetic acid-induced writhing, a model of visceral pain, and in the hot plate test, which measures central antinociceptive activity. nih.gov These compounds were found to be as potent as aspirin (B1665792) in the writhing test. nih.gov
Another study investigated new derivatives of isoindoline-1,3-dione and found that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione possessed high analgesic activity, exceeding that of the reference drug metamizole (B1201355) sodium by 1.6 times in the acetic acid-induced writhing test. mdpi.comresearchgate.net
A comprehensive evaluation of four 1H-isoindole-1,3(2H)-dione derivatives (F1-F4) in various pain models, including tonic, neurogenic, neuropathic, and inflammatory pain, demonstrated their broad-spectrum analgesic activity. nih.govmdpi.com These compounds showed significant anti-allodynic activity in models of neuropathic pain induced by oxaliplatin (B1677828) and streptozotocin. mdpi.com
Table 3: Analgesic Activity of Selected Isoindoline-1,3-dione Derivatives in the Acetic Acid Writhing Test
| Compound | Analgesic Activity | Reference |
| ZM4 (50 mg/kg) | Significant reduction in writhing | nih.gov |
| ZM5 (25 and 50 mg/kg) | Significant reduction in writhing | nih.gov |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 1.6 times more active than metamizole sodium | mdpi.com |
| Aspirin (200 mg/kg) | Significant reduction in writhing | nih.gov |
Antimicrobial Properties
Derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their activity against various bacterial and fungal strains. gsconlinepress.com For instance, some synthesized isoindoline-1,3-dione derivatives have demonstrated moderate antimicrobial activity. gsconlinepress.com The nature of the substituent on the nitrogen atom of the isoindoline-1,3-dione ring plays a crucial role in determining the antimicrobial efficacy. Studies on related heterocyclic compounds, such as spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones, have shown that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Table 1: Antimicrobial Activity of Selected Isoindoline-1,3-dione Analogues
| Compound/Derivative Class | Tested Microorganisms | Observed Activity | Reference |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones | Enterococcus faecalis, Staphylococcus aureus | Significant antimicrobial activity, with MIC values ranging from 375 to 3000 µg/mL for the most active compounds. | nih.gov |
| General Isoindoline-1,3-dione Derivatives | Various bacterial and fungal strains | Moderate antimicrobial activity observed. | gsconlinepress.com |
Anticancer Research
The isoindoline-1,3-dione scaffold is a key component in several anticancer agents, highlighting its importance in oncological research. nih.gov While direct anticancer studies on 2-(hexyloxy)isoindoline-1,3-dione are not prominent in the available literature, the anticancer potential of various derivatives has been extensively explored. These derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of growth factors and enzymes crucial for cancer cell proliferation. nih.gov
Research has demonstrated that the cytotoxic effects of isoindoline-1,3(2H)-dione derivatives on cancer cells are highly dependent on the nature of their substituents. nih.gov For example, certain N-substituted isoindoline-1,3-dione derivatives have been investigated for their efficacy against blood cancer cell lines, with some compounds inducing apoptosis and necrosis in cancer cells. researchgate.net The introduction of different functional groups can significantly modulate the anticancer activity. nih.gov
Table 2: Anticancer Activity of Selected Isoindoline-1,3-dione Derivatives
| Derivative Class | Cell Lines | Key Findings | Reference |
| N-Substituted Isoindoline-1,3-diones | K562 and Raji (blood cancer) | One derivative showed a potent inhibitory effect, inducing apoptosis and necrosis in Raji cells. | researchgate.net |
| Isoindoline-1,3(2H)-dione Compounds with Silyl Ether and Azido (B1232118) Groups | HeLa, C6, and A549 | A compound with both tert-butyldiphenylsilyl ether and azido groups showed higher anticancer activity than 5-fluorouracil. | nih.gov |
Anticonvulsant Studies
Epilepsy, a neurological disorder characterized by recurrent seizures, affects a significant portion of the global population, and there is a continuous search for new and effective anticonvulsant drugs. brieflands.comnih.gov Isoindoline-1,3-dione derivatives have emerged as promising candidates in this area. nih.gov While specific anticonvulsant data for this compound is scarce, studies on related structures are informative.
The structural features of isoindoline-1,3-dione derivatives are believed to contribute to their anticonvulsant potential, possibly through interaction with voltage-gated sodium channels. brieflands.comnih.gov A study on a series of N-substituted isoindoline-1,3-diones showed that most of the tested analogues exhibited protective effects against pentylenetetrazol (PTZ)-induced seizures in mice. brieflands.com One compound, in particular, was found to be more potent than the reference drug phenytoin (B1677684) in controlling clonic seizures. brieflands.com Another study highlighted a promising isoindoline-1,3-dione derivative that increased seizure latency and reduced seizure duration and mortality rate. nih.gov
Table 3: Anticonvulsant Activity of N-Substituted Isoindoline-1,3-dione Analogues
| Compound/Derivative | Seizure Model | Key Findings | Reference |
| N-substituted isoindoline-1,3-dione (Compound 2) | Pentylenetetrazol (PTZ)-induced seizure in mice | More potent than phenytoin in controlling clonic seizures at a 40 mg/Kg dose. | brieflands.com |
| Isoindoline-1,3-dione derivative (Compound 2a) | Not specified | Increased seizure latency, reduced seizure duration, and lowered mortality rate. | nih.gov |
Effects on Neurological Disorders
Beyond epilepsy, the isoindoline-1,3-dione scaffold has been explored for its potential in treating other neurological disorders, most notably Alzheimer's disease. nih.gov A key therapeutic strategy in managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov
Several series of isoindoline-1,3-dione derivatives have been designed and synthesized as potential AChE inhibitors. nih.gov These compounds often feature a hybrid structure, combining the isoindoline-1,3-dione moiety with other pharmacophores known to interact with cholinesterases. nih.gov For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids displayed potent inhibitory activity against AChE, with some compounds also demonstrating neuroprotective effects against oxidative stress-induced cell death in neuronal cells. nih.gov The design of these molecules often aims to interact with both the catalytic and peripheral active sites of the enzyme. nih.gov
Structure-Bioactivity Relationships of Isoindoline-1,3-dione Analogues
The biological activity of isoindoline-1,3-dione derivatives is intricately linked to their chemical structure. The N-substituent on the isoindoline-1,3-dione ring is a critical determinant of the compound's pharmacological profile. The introduction of different functional groups can modulate the compound's lipophilicity, steric properties, and ability to form hydrogen bonds, all of which influence its interaction with biological targets. nih.govnih.gov
For instance, in the context of anticancer activity, the presence of specific ether and azido groups has been shown to enhance cytotoxicity against certain cancer cell lines. nih.gov In antimicrobial studies, the nature of the substituent has been observed to affect the spectrum and potency of activity. nih.gov Similarly, for anticonvulsant effects, the type of N-substitution can significantly impact the compound's efficacy in seizure models. brieflands.com The length and nature of a linker connecting the isoindoline-1,3-dione core to other pharmacophoric groups can also be crucial for activity, as seen in the design of cholinesterase inhibitors. nih.gov
Strategy for Drug Discovery and Lead Compound Optimization
The isoindoline-1,3-dione scaffold serves as a valuable starting point for drug discovery and lead optimization. Its synthetic accessibility and the ease with which diverse substituents can be introduced at the nitrogen atom make it an attractive template for generating chemical libraries for high-throughput screening. researchgate.netmdpi.com
A common strategy in the development of isoindoline-1,3-dione-based therapeutic agents is molecular hybridization. This approach involves combining the isoindoline-1,3-dione moiety with other known pharmacophores to create hybrid molecules with enhanced or novel biological activities. nih.gov For example, hybridizing the isoindoline-1,3-dione scaffold with an N-benzyl pyridinium moiety has yielded potent acetylcholinesterase inhibitors. nih.gov
Lead optimization often involves systematic modifications of the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties. This can include altering the length and flexibility of linkers, introducing various substituents on aromatic rings, and exploring different stereochemical configurations. Computational tools, such as molecular docking, are frequently employed to predict the binding modes of new derivatives and guide the design of more effective compounds. nih.govbrieflands.com
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(Hexyloxy)isoindoline-1,3-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.
¹H NMR Spectroscopy proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for both the aromatic phthalimide (B116566) core and the aliphatic hexyloxy side chain. researchgate.netresearchgate.netchemicalbook.com The aromatic protons of the isoindoline-1,3-dione moiety typically appear as a set of multiplets in the downfield region, approximately between δ 7.7 and 7.9 ppm. acs.orgnih.govacs.org The protons of the hexyloxy chain would resonate in the upfield region. The methylene (B1212753) group attached directly to the oxygen (O-CH₂) is the most deshielded of the aliphatic chain, expected to appear as a triplet around δ 4.2-4.8 ppm. The subsequent methylene groups (-(CH₂)₄-) would produce overlapping multiplets in the δ 1.3-2.0 ppm range, while the terminal methyl group (-CH₃) would appear as a triplet at approximately δ 0.9 ppm. acs.orgacs.org
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. libretexts.orgyoutube.com In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the imide group are the most deshielded, with chemical shifts expected in the range of δ 163-168 ppm. nih.govnih.gov The quaternary carbons of the aromatic ring to which the carbonyl groups are attached would appear around δ 132-135 ppm, while the other aromatic carbons would resonate between δ 123-134 ppm. oregonstate.edulibretexts.org For the hexyloxy chain, the carbon atom bonded to the oxygen (O-CH₂) would have a chemical shift in the range of δ 78-82 ppm. researchgate.net The other aliphatic carbons would appear further upfield, typically between δ 14-32 ppm. oregonstate.edu Quaternary carbons generally show weaker signals compared to protonated carbons. youtube.com
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm the assignments made from 1D spectra. COSY would show correlations between adjacent protons, confirming the connectivity within the hexyloxy chain and the aromatic ring system. HSQC would correlate each proton with its directly attached carbon atom, providing definitive ¹H and ¹³C assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | ~ 7.7 - 7.9 (m) | ~ 123 - 134 |
| Aromatic C-C=O | - | ~ 132 - 135 |
| C=O | - | ~ 163 - 168 |
| O-CH₂ | ~ 4.2 - 4.8 (t) | ~ 78 - 82 |
| O-CH₂-CH₂ | ~ 1.8 - 2.0 (p) | ~ 29 - 32 |
| -(CH₂)₃-CH₃ | ~ 1.3 - 1.5 (m) | ~ 22 - 26 |
| -CH₃ | ~ 0.9 (t) | ~ 14 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and confirming the elemental composition of compounds like this compound.
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing moderately polar molecules. In the positive ion mode, this compound (C₁₄H₁₇NO₃, Molecular Weight: 247.29 g/mol ) would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at m/z 248.12. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.gov The calculated exact mass for the [M+H]⁺ ion of this compound (C₁₄H₁₈NO₃⁺) is 248.1281. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
The fragmentation pattern observed in the mass spectrum gives valuable structural information. For N-substituted phthalimides, a characteristic fragmentation involves the cleavage of the bond connecting the substituent to the nitrogen atom. chemicalbook.com In the case of this compound, the N-O bond is susceptible to cleavage. Key fragment ions would likely include the phthalimide radical cation (m/z 147) and the hexyloxy radical, or ions resulting from rearrangements. nih.govnist.govchemicalbook.com
Table 2: Predicted Mass Spectrometry Data for this compound This table is predictive and based on the compound's structure.
| Ion | Formula | Calculated m/z | Technique |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₁₈NO₃⁺ | 248.1281 | HRMS (ESI) |
| [M+Na]⁺ | C₁₄H₁₇NNaO₃⁺ | 270.1101 | HRMS (ESI) |
| Phthalimide fragment | C₈H₅NO₂⁺ | 147.0320 | MS/MS |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR Spectroscopy of this compound would show characteristic absorption bands corresponding to its constituent parts. The most prominent features would be the strong carbonyl (C=O) stretching vibrations of the imide functional group, which typically appear as two bands (symmetric and asymmetric stretching) in the region of 1700-1780 cm⁻¹. nih.govnih.gov Other expected signals include C-H stretching vibrations from the aromatic ring (around 3050-3100 cm⁻¹) and the aliphatic hexyloxy chain (around 2850-2960 cm⁻¹). nist.gov Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-N bond stretching of the imide is expected around 1300-1390 cm⁻¹.
Raman Spectroscopy provides complementary information to FT-IR. While strong in IR, the C=O stretching vibrations are typically weaker in Raman spectra. Conversely, the aromatic ring vibrations and the C-C backbone of the alkyl chain would likely produce strong Raman signals. This complementarity is useful for a complete vibrational analysis of the molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound This table is predictive and based on data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Asymmetric C=O Stretch (Imide) | ~ 1760 - 1780 | Strong |
| Symmetric C=O Stretch (Imide) | ~ 1700 - 1720 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1300 - 1390 | Medium |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination (e.g., PXRD)
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can be used as a fingerprint for identifying a specific crystalline phase of the compound. It is also valuable for assessing sample purity and studying polymorphism, where a compound can exist in multiple crystalline forms. libretexts.org
Table 4: General Information Obtainable from XRD for a Crystalline Phthalimide Derivative This table outlines the type of data obtained from XRD analysis.
| Parameter | Information Provided | Technique |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Single-Crystal XRD |
| Space Group | Symmetry of the crystal lattice | Single-Crystal XRD |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell | Single-Crystal XRD |
| Molecular Conformation | 3D arrangement of atoms, bond lengths, angles | Single-Crystal XRD |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking | Single-Crystal XRD |
| Diffraction Pattern (2θ vs. Intensity) | Fingerprint for a specific crystalline phase | PXRD |
Thermal Analysis Techniques for Phase Behavior and Stability Studies (e.g., DSC, TGA)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For this compound, a crystalline solid, DSC would show a sharp endothermic peak corresponding to its melting point. The temperature of this peak (T_p) and the associated enthalpy of fusion (ΔH_fus) are important physical constants. chemicalbook.com The presence of multiple peaks could indicate polymorphism or the presence of impurities. chemicalbook.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the thermal stability of the compound. researchgate.netresearchgate.net The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
Table 5: Expected Thermal Analysis Data for this compound This table is predictive and based on the general behavior of organic crystalline solids.
| Technique | Event | Expected Observation |
|---|---|---|
| DSC | Melting | Single, sharp endothermic peak |
| TGA | Decomposition | Significant mass loss at elevated temperature |
Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, Column Chromatography)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a solvent chamber. The retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system.
Column Chromatography is the standard method for purifying organic compounds on a preparative scale. tcichemicals.com For this compound, a non-polar to moderately polar compound, purification would typically be performed on a silica gel stationary phase. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. acs.orgresearchgate.netrsc.org Fractions are collected as the eluent passes through the column, and those containing the pure product (as determined by TLC) are combined.
Table 6: General Chromatographic Parameters for Purification of N-Substituted Phthalimides This table provides typical conditions based on literature for similar compounds.
| Technique | Parameter | Typical Conditions/Value |
|---|---|---|
| TLC / Column | Stationary Phase | Silica Gel |
| TLC / Column | Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Dichloromethane |
| TLC | Retention Factor (R_f) | Typically 0.2 - 0.4 for optimal separation |
| TLC | Visualization | UV light (254 nm) or chemical stain |
Electrochemical Studies for Electronic Properties
Electrochemical studies, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules. The isoindoline-1,3-dione moiety is a known electron acceptor, and its electronic properties can be probed using CV. researchgate.netnih.gov
In a typical CV experiment, the potential is swept between two limits, and the resulting current is measured. For this compound, a reversible or quasi-reversible reduction wave would be expected, corresponding to the acceptance of an electron by the phthalimide system to form a radical anion. The potential at which this occurs (the reduction potential) is a measure of the compound's electron affinity. nih.gov These studies are relevant for applications where the compound might be used as an electron-accepting material or as a precursor in electrochemical reactions. nih.govacs.org
Table 7: Information from Electrochemical Studies of an N-Substituted Phthalimide This table outlines the type of data obtained from cyclic voltammetry.
| Technique | Parameter | Information Provided |
|---|---|---|
| Cyclic Voltammetry (CV) | Reduction Potential (E_red) | Measure of the electron affinity of the phthalimide group |
| Cyclic Voltammetry (CV) | Reversibility | Indicates the stability of the formed radical anion |
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Diversifying the Hexyloxy-Isoindoline-1,3-dione Scaffold
The development of new synthetic methodologies is crucial for exploring the full potential of the 2-(hexyloxy)isoindoline-1,3-dione scaffold. Traditional synthesis often involves the dehydrative condensation of phthalic anhydride (B1165640) with the corresponding amine or the N-alkylation of potassium phthalimide (B116566). organic-chemistry.org However, future research will likely focus on more efficient, versatile, and sustainable approaches.
Recent advancements have highlighted transition-metal-free cross-dehydrogenative coupling (CDC) reactions as a powerful tool. For instance, a PIDA-promoted CDC reaction between N-hydroxyphthalimide and aryl ketones has been shown to efficiently produce N-alkoxyphthalimide products under mild, catalyst-free conditions. nih.govsemanticscholar.org Adapting such methods for the introduction of a hexyloxy group could offer a more direct and atom-economical route.
Furthermore, nickel-catalyzed reductive cross-coupling reactions are emerging as a novel strategy for constructing C–N bonds using N-alkoxyphthalimides as nitrogen electrophiles. acs.org This opens up possibilities for coupling the phthalimide core with a wider range of alkyl groups, including precursors to the hexyloxy moiety, under neutral conditions. The exploration of photocatalytic methods, which utilize N-hydroxyphthalimide (NHP) esters as highly photoactive and stable starting materials, also presents a promising avenue for generating the core structure under mild conditions. researchgate.netresearchgate.net
Future synthetic strategies will likely aim to functionalize not only the N-substituent but also the aromatic ring of the isoindoline-1,3-dione core. This diversification could lead to a vast library of derivatives with tailored electronic and steric properties for various applications.
Advanced Computational Approaches for Predictive Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the predictive design of molecules with desired properties. For this compound and its derivatives, in silico studies can accelerate the discovery of new applications and guide synthetic efforts.
Molecular docking and molecular dynamics simulations are already being used to investigate the interaction of isoindoline-1,3-dione derivatives with biological targets. nih.gov For example, these methods have been employed to study their potential as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases. nih.govnih.gov Such studies can predict binding affinities and modes, helping to prioritize which derivatives to synthesize and test. researchgate.net Computational tools can also assess pharmacokinetic parameters and predict toxicity based on quantitative structure-activity relationship (QSAR) models, as has been done for other isoindoline (B1297411) derivatives. researchgate.net
Density Functional Theory (DFT) calculations can elucidate the electronic structure and reactivity of the molecule, providing insights that are valuable for designing new synthetic reactions and understanding the molecule's behavior in materials science applications. researchgate.net By combining these computational approaches, researchers can build robust models to predict the biological activity, material properties, and synthetic accessibility of novel this compound analogs.
Multidisciplinary Applications in Emerging Technologies
While much of the current research on isoindoline-1,3-diones focuses on their biological activity, the unique structure of the phthalimide group suggests potential applications in a variety of emerging technologies. The phthalimide moiety is known for its thermal stability and specific electronic properties, making it a candidate for use in materials science.
N-substituted phthalimides are being investigated for their optical properties, which could be harnessed in the development of novel dyes, sensors, or components for organic electronic devices. acgpubs.org The hexyloxy group in this compound could enhance its solubility in organic solvents and influence its self-assembly properties, which is advantageous for creating thin films or other ordered structures.
The ability of the phthalimide ring to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of supramolecular assemblies and functional polymers. rsc.org The development of nickel-catalyzed allylation reactions using substrates containing an isoindoline-1,3-dione group highlights the scaffold's compatibility with advanced catalytic systems, opening doors to the synthesis of complex, functionalized molecules for materials applications. acs.org
Sustainable and Green Chemical Synthesis Development
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more environmentally benign synthetic methods. This includes the use of safer solvents, reducing energy consumption, and minimizing waste.
One promising green approach is the use of high-temperature, high-pressure water/ethanol mixtures as a solvent for the synthesis of phthalimide derivatives from o-phthalic acid and amines. rsc.org This method often yields pure crystalline products, reducing the need for extensive purification. Metal-free synthesis, employing organocatalysis or base/acid catalysis, offers a greener alternative to methods that rely on transition metal catalysts, which can be toxic and costly. rsc.org
Exploration of New Biological Targets and Therapeutic Modalities
The isoindoline-1,3-dione scaffold is a well-established pharmacophore found in numerous bioactive molecules. mdpi.com While research has explored its potential as an anti-inflammatory, analgesic, and antimicrobial agent, there is vast potential for discovering new biological targets and therapeutic applications for derivatives like this compound. mdpi.comneliti.comresearchgate.net
The structural similarity of the phthalimide group to thalidomide, without the associated teratogenicity, makes it an attractive starting point for designing new therapeutics. mdpi.comnih.gov Researchers are investigating isoindoline-1,3-dione derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.govnih.gov Other studies have focused on their role as inhibitors of cholinesterases for potential use in treating Alzheimer's disease. nih.govnih.gov
Future research will likely expand to other therapeutic areas. For example, some derivatives have shown promise as ligands for the peroxisome proliferator-activated receptor gamma (PPAR-γ), a target for anti-diabetic drugs. nih.gov Others have been evaluated for activity against various cancer cell lines and as antileishmanial agents. researchgate.netresearchgate.net The introduction of a flexible hexyloxy chain could influence the molecule's lipophilicity and its ability to cross cell membranes, potentially leading to novel interactions with previously unexplored biological targets. The combination of the isoindoline-1,3-dione core with other pharmacologically active moieties, such as triazoles, is another strategy being pursued to create multifunctional drug candidates. neliti.com
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-(Hexyloxy)isoindoline-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of isoindoline-1,3-dione derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., trifluoromethylbenzyloxy derivatives) are synthesized by reacting phthalic anhydride with alkoxy-substituted amines or alcohols under reflux conditions in solvents like THF or DMF. Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of hexanol to phthalic anhydride), using catalysts (e.g., pyridine for acid scavenging), and controlling temperature (80–120°C). Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the hexyloxy chain's integration and regiochemistry. For instance, ¹H NMR should show characteristic peaks for the hexyloxy methylene group (~δ 3.5–4.0 ppm) and aromatic protons (δ 7.6–8.1 ppm). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 292.2). Infrared (IR) spectroscopy confirms carbonyl stretches (~1700–1750 cm⁻¹). Cross-referencing with analogous compounds (e.g., pyridinyl or brominated derivatives) ensures structural fidelity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound is limited, isoindoline-1,3-dione derivatives often require precautions against skin/eye irritation and respiratory exposure. Use fume hoods for synthesis, wear nitrile gloves, and employ PPE (lab coat, safety goggles). Avoid dust formation during purification. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor for acute toxicity symptoms (e.g., H302, H315 warnings in related compounds) .
Q. How does the hexyloxy substituent influence the compound's solubility and reactivity in common solvents?
- Methodological Answer : The hexyloxy group enhances lipophilicity, improving solubility in non-polar solvents (e.g., dichloromethane, ethyl acetate) but reducing aqueous solubility. Reactivity studies of similar derivatives (e.g., brominated or PEGylated analogs) suggest stability under acidic conditions but susceptibility to nucleophilic attack at the carbonyl groups. Solvent choice for reactions (e.g., DMSO for polar aprotic conditions) should balance solubility and reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for isoindoline-1,3-dione derivatives?
- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., temperature, catalyst loading). For example, derivatives synthesized via epoxide ring-opening (e.g., 2-(2-hydroxypropyl) analogs) show yields ranging from 26–37% depending on amine nucleophile reactivity. Systematic optimization using Design of Experiments (DoE) or high-throughput screening can identify critical parameters (e.g., solvent polarity, reaction time). Cross-validate results with HPLC purity assays and replicate trials .
Q. What strategies are effective for designing biological activity assays targeting isoindoline-1,3-dione derivatives?
- Methodological Answer : Prioritize functional groups with known bioactivity (e.g., trifluoromethyl for metabolic stability). For anti-Alzheimer or anticancer studies, use in vitro models like acetylcholinesterase inhibition assays (modified Ellman’s method) or MTT cytotoxicity tests on cancer cell lines (e.g., MCF-7). Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like 15-lipoxygenase-1 or proteasomal enzymes. Validate hits with dose-response curves (IC₅₀ determination) .
Q. What mechanistic insights explain the regioselectivity of reactions involving isoindoline-1,3-dione derivatives?
- Methodological Answer : Regioselectivity in nucleophilic additions (e.g., amine or alcohol attacks) is governed by electronic effects. The electron-withdrawing phthalimide core directs nucleophiles to the α-position of the carbonyl. Isotopic labeling (e.g., ¹⁸O) and DFT calculations can track reaction pathways. For example, in the synthesis of 2-(2-iodoethyl) derivatives, steric hindrance from the hexyloxy chain may favor specific transition states .
Q. How does the stability of this compound vary under thermal or photolytic conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can detect degradation products (e.g., hydrolysis to phthalic acid). UV-Vis spectroscopy assesses photostability under ICH Q1B guidelines. For analogs like PEGylated derivatives, oxidative degradation via radical pathways may require antioxidants (e.g., BHT) in storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
